molecular formula C17H14N2O5 B2655855 N-(1,3-dioxoisoindolin-5-yl)-3,4-dimethoxybenzamide CAS No. 683235-38-3

N-(1,3-dioxoisoindolin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2655855
CAS No.: 683235-38-3
M. Wt: 326.308
InChI Key: UNKGHPDTYLTLOQ-UHFFFAOYSA-N
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Description

Product Overview N-(1,3-dioxoisoindolin-5-yl)-3,4-dimethoxybenzamide is a synthetic small molecule belonging to a class of isoindoline-1,3-dione derivatives that are recognized for their significant biological activity. This compound is provided as a high-purity solid for research purposes and is a valuable chemical tool for investigating novel therapeutic pathways. Primary Research Applications and Mechanism of Action The core research value of this compound lies in its function as a potent activator of the Adenosine Monophosphate-activated Protein Kinase (AMPK) enzymatic complex . AMPK is a central regulator of cellular energy homeostasis and is a promising therapeutic target for a range of diseases. By activating AMPK, this compound helps to stimulate cellular pathways that generate ATP (e.g., glucose transport, fatty acid oxidation) while inhibiting energy-consuming processes (e.g., synthesis of cholesterol and fatty acids) . This mechanism makes it an essential probe for studying metabolic disorders, including type 2 diabetes and obesity . Furthermore, given the role of AMPK in modulating immune responses and blocking carcinogenesis, this compound is also relevant for research in oncology and immune-mediated inflammatory diseases, such as atherosclerosis and rheumatoid arthritis . Chemical Profile & Safety The structural backbone of this molecule features an isoindoline-dione (phthalimide) group linked to a dimethoxybenzamide moiety. This specific architecture is critical for its interaction with biological targets. Researchers should handle this material with standard laboratory precautions, using appropriate personal protective equipment. Note : This product is intended for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-23-13-6-3-9(7-14(13)24-2)15(20)18-10-4-5-11-12(8-10)17(22)19-16(11)21/h3-8H,1-2H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKGHPDTYLTLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(1,3-dioxoisoindolin-5-yl)-3,4-dimethoxybenzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

Antiviral Activity

One of the prominent applications of N-(1,3-dioxoisoindolin-5-yl)-3,4-dimethoxybenzamide derivatives is their effectiveness against human immunodeficiency virus type 1 (HIV-1). A study synthesized a series of 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide derivatives, revealing that several compounds exhibited significant inhibition of HIV-1 integrase with IC50 values below 5 µM . The structural motif containing the isoindoline core was crucial for interaction with the active site of the enzyme, paving the way for further optimization of anti-HIV agents.

Anti-inflammatory Properties

Research has indicated that compounds derived from this compound can also serve as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are critical in inflammatory pathways. For instance, an indoline derivative demonstrated potent inhibition of these enzymes with IC50 values around 0.41 µM for 5-LOX and 0.43 µM for sEH . This dual activity suggests potential therapeutic applications in treating inflammatory diseases such as asthma and arthritis.

Metabolic Disease Treatment

Another significant application is in the activation of AMP-activated protein kinase (AMPK), which plays a vital role in cellular energy homeostasis and metabolism. Isoindoline derivatives have been shown to effectively activate AMPK, indicating their potential use in the treatment of metabolic disorders like diabetes and obesity . In vitro assays confirmed that these compounds could enhance AMPK phosphorylation levels significantly compared to control substances, suggesting their utility as metabolic regulators.

Data Table: Summary of Biological Activities

Application Activity IC50 Value Reference
HIV-1 Integrase InhibitionSignificant inhibition observed< 5 µM
Dual Inhibition (5-LOX/sEH)Potent anti-inflammatory activity0.41 µM (5-LOX), 0.43 µM (sEH)
AMPK ActivationEnhanced phosphorylation levelsNot specified

Case Study 1: HIV-1 Integrase Inhibitors

In a comprehensive study on HIV integrase inhibitors, six analogues derived from N-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamides were synthesized. These compounds were subjected to both in vitro assays and molecular docking studies to elucidate their binding affinities and mechanisms of action against HIV integrase. The findings highlighted the importance of the isoindoline scaffold in achieving effective inhibition.

Case Study 2: Anti-inflammatory Drug Development

A series of experiments focused on the anti-inflammatory properties of indoline derivatives demonstrated their efficacy in reducing inflammation in murine models. The studies utilized zymosan-induced peritonitis models to evaluate the therapeutic potential of these compounds. Results indicated that specific derivatives not only inhibited enzyme activity but also reduced inflammatory markers effectively.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key analogues and their properties:

Compound Name Substituents/Modifications Melting Point (°C) Molecular Formula Yield (%) Key Spectral Data (IR, LC-MS)
N-(2-Hydroxy-5-methylphenyl)-3,4-dimethoxybenzamide (2b) 2-hydroxy-5-methylphenyl group 164 C₁₆H₁₅NO₄ 82 IR: 3380 (NH), 2750–3100 (OH), 1640 (C=O); LC-MS: m/z 218 [M+H]+
N-(1-(Furan-2-yl)-3-oxo-3-(p-tolylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamide (3b) Furan-2-yl, p-tolylamino, enone linker 187–189 C₂₄H₂₁N₂O₅ Not reported ¹H/¹³C-NMR confirms furan and enone linkages
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide 1,3,4-thiadiazole with ethylsulfanyl group Not reported C₁₃H₁₅N₃O₃S₂ Not reported Molecular mass: 325.4065 g/mol
Target: N-(1,3-Dioxoisoindolin-5-yl)-3,4-dimethoxybenzamide 1,3-dioxoisoindolin group Inferred Likely C₁₈H₁₄N₂O₅ Inferred Expected IR: ~1640 cm⁻¹ (C=O stretch); LC-MS: Higher mass than 2b

Key Observations :

  • In contrast, the thiadiazole derivative contains sulfur atoms, which may enhance lipid solubility.
  • Thermal Stability: The higher melting points of furan-based derivatives (e.g., 3b at 187–189°C) suggest stronger intermolecular interactions (e.g., hydrogen bonding via the enone linker) compared to 2b (164°C). The target compound’s cyclic imide structure may promote similar stability.
  • Synthetic Complexity: Compound 2b is synthesized in 82% yield via straightforward amide coupling , while furan derivatives (3b, 4) require multi-step reactions involving hydrazine or imidazolone formation . The target compound’s synthesis would likely involve coupling 3,4-dimethoxybenzoyl chloride with a 5-amino-1,3-dioxoisoindolin precursor.

Functional Group Impact on Bioactivity

  • Hydroxy and Methyl Groups (2b): The phenolic -OH in 2b may facilitate hydrogen bonding with biological targets, such as adenosine A2A receptors, as suggested by its evaluation in receptor-binding studies .
  • Thiadiazole Moiety (Compound in ) : The thiadiazole ring’s sulfur atoms could mediate interactions with metalloenzymes or redox-active biological systems.
  • Target Compound’s Dioxoisoindolin Group : The cyclic imide may mimic peptide bonds or act as a hydrogen-bond acceptor, making it relevant for protease inhibition or kinase targeting.

Spectroscopic and Analytical Distinctions

  • IR Spectroscopy: The target compound’s IR spectrum would exhibit strong C=O stretches (~1640 cm⁻¹) from both the benzamide and dioxoisoindolin groups, similar to 2b . Absence of -OH or -NH stretches (unlike 2b) would confirm the lack of phenolic or amine protons.
  • Mass Spectrometry : The molecular ion peak for the target is expected to exceed m/z 350 ([M+H]+), distinguishing it from 2b (m/z 218) and aligning closer to the thiadiazole derivative (m/z 325) .

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacokinetics, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H14N2O5
  • Molar Mass : 326.3 g/mol
  • CAS Number : 683235-19-0

This compound features a dioxoisoindoline core linked to a 3,4-dimethoxybenzamide moiety, which is believed to enhance its interaction with biological targets.

This compound primarily acts as an indoleamine 2,3-dioxygenase (IDO1) inhibitor. IDO1 is a key enzyme involved in tryptophan metabolism and immune regulation. By inhibiting IDO1, this compound may modulate immune responses and exhibit potential anticancer properties .

Biochemical Pathways

The compound has been shown to affect the protein degradation pathway , particularly through its modulation of cereblon (CRBN) activity. This modulation can lead to the degradation of specific proteins such as GSPT1, which may have implications in cancer therapy.

Pharmacokinetics

Research indicates that this compound has favorable pharmacokinetic properties:

  • Bioavailability : The ability to modulate CRBN suggests good bioavailability.
  • Metabolism : The compound undergoes metabolic transformations that are essential for its activity.

Anticancer Activity

Studies have demonstrated that this compound exhibits promising anticancer effects. Its inhibition of IDO1 can lead to enhanced immune responses against tumors. For instance, in vitro studies show that compounds with similar structures inhibit tumor growth by affecting angiogenesis and immune evasion mechanisms .

Antimicrobial Activity

Preliminary research indicates potential antimicrobial properties. In vitro assays have shown efficacy against various bacterial strains, suggesting that this compound may serve as a novel antibacterial agent.

Case Studies and Research Findings

StudyFindings
Demonstrated IDO1 inhibition with IC50 values below 5 µM for several derivatives.
Showed that related isoindoline derivatives could suppress tumor growth in animal models through immune modulation.
Reported significant antimicrobial activity against multiple bacterial strains.

Q & A

Q. What are the standard synthetic routes for preparing N-(1,3-dioxoisoindolin-5-yl)-3,4-dimethoxybenzamide?

The compound can be synthesized via condensation of 3,4-dimethoxybenzoyl chloride with 5-amino-1,3-dioxoisoindoline. Key steps include refluxing in a polar aprotic solvent (e.g., ethanol or acetic acid) with a catalytic acid (e.g., H₂SO₄). Phthalic anhydride is often used to form the isoindoline core, followed by hydrazine hydrate treatment to generate the hydrazide intermediate. Recrystallization from chloroform-methanol (1:1) yields pure product .

Q. How can researchers confirm the purity and identity of the synthesized compound?

Purity is assessed via thin-layer chromatography (TLC) using ethyl acetate/hexane mobile phases. Structural confirmation employs spectroscopic techniques:

  • FT-IR to verify carbonyl (1670 cm⁻¹) and amide (1600 cm⁻¹) stretches.
  • NMR (¹H and ¹³C) to resolve aromatic protons (δ 7.93–8.08 ppm) and confirm methoxy groups (δ ~3.8 ppm).
  • HRMS for molecular ion validation (e.g., [M–H]⁻ at m/z 283.26868) .

Q. What safety protocols are critical during synthesis and handling?

  • Use fume hoods to avoid inhalation of solvents (S22) .
  • Wear nitrile gloves and goggles to prevent skin/eye contact (S24/25) .
  • Neutralize acidic waste with NaHCO₃ before disposal .

Q. Which solvents and conditions are optimal for recrystallization?

Chloroform-methanol (1:1) is effective for high-yield recrystallization. Slow cooling after saturation minimizes impurities. Ethyl acetate/water partitioning can further isolate the compound .

Q. How is the compound typically applied in preliminary pharmacological studies?

It serves as a scaffold for designing anti-inflammatory or anticancer agents. Initial assays include COX inhibition (via ELISA) or cytotoxicity testing (MTT assay on cancer cell lines), with dose-response curves to establish IC₅₀ values .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectral data be resolved?

Cross-validate NMR/IR results with density functional theory (DFT)-calculated spectra. For example, discrepancies in carbonyl stretching frequencies may arise from solvent effects in DFT models. Hirshfeld surface analysis can further clarify intermolecular interactions (e.g., hydrogen bonds) that influence experimental data .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst screening : Replace H₂SO₄ with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions.
  • Solvent optimization : Use DMF for higher solubility of intermediates.
  • Temperature control : Stepwise heating (e.g., 60°C for condensation, 80°C for cyclization) improves selectivity .

Q. How does molecular packing in the crystal lattice affect physicochemical properties?

Single-crystal X-ray diffraction reveals centrosymmetric dimers stabilized by N–H⋯N hydrogen bonds (e.g., bond length 2.89 Å). These interactions influence melting points and solubility. Non-classical C–H⋯O/F bonds further stabilize the lattice, which can be quantified via Hirshfeld surface analysis .

Q. What computational methods predict bioactivity and metabolic stability?

  • Molecular docking : Screen against COX-2 (PDB: 5KIR) to prioritize anti-inflammatory derivatives.
  • ADMET prediction : Use SwissADME to assess permeability (LogP >3) and cytochrome P450 interactions .

Q. How are mechanistic studies designed to probe reactivity under varying pH conditions?

  • Kinetic experiments : Monitor hydrolysis rates via HPLC at pH 2–10.
  • Isotopic labeling : Use ¹⁸O-water to trace carbonyl oxygen exchange in acidic media.
  • DFT transition-state modeling : Identify pH-dependent activation barriers for amide bond cleavage .

Q. What advanced techniques resolve overlapping signals in NMR spectra?

  • 2D NMR (COSY, HSQC) : Assign aromatic protons in crowded regions (δ 7.0–8.5 ppm).
  • Variable-temperature NMR : Reduce signal broadening caused by slow molecular tumbling .

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